molecular formula C19H20ClN2OS+ B14966723 3-(4-chlorophenyl)-3-hydroxy-1-(2-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

3-(4-chlorophenyl)-3-hydroxy-1-(2-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

Cat. No.: B14966723
M. Wt: 359.9 g/mol
InChI Key: HHSZSZQXDDQLRW-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-3-hydroxy-1-(2-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is a heterocyclic compound that features a unique fusion of imidazole and thiazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-3-hydroxy-1-(2-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium typically involves a multi-step process. One common method involves the reaction of 4-chloroaniline with 2-aminoacetonitrile hydrochloride to form an intermediate, which is then cyclized under reflux conditions in ethanol to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-3-hydroxy-1-(2-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and hydroxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(4-chlorophenyl)-3-hydroxy-1-(2-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-3-hydroxy-1-(2-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(4-chlorophenyl)-3-hydroxy-1-(2-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium apart is its unique combination of imidazole and thiazine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C19H20ClN2OS+

Molecular Weight

359.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-(2-methylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol

InChI

InChI=1S/C19H20ClN2OS/c1-14-5-2-3-6-17(14)21-13-19(23,15-7-9-16(20)10-8-15)22-11-4-12-24-18(21)22/h2-3,5-10,23H,4,11-13H2,1H3/q+1

InChI Key

HHSZSZQXDDQLRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CC([N+]3=C2SCCC3)(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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